Amelparib - 1227156-72-0

Amelparib

Catalog Number: EVT-258977
CAS Number: 1227156-72-0
Molecular Formula: C19H25N3O3
Molecular Weight: 343.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amelparib, also known as JPI-289, is a poly-ADP-ribose polymerase inhibitor.
Source and Classification

Amelparib is synthesized from various chemical precursors typical of small molecule drugs aimed at targeting specific enzymes involved in DNA repair. It falls under the classification of antineoplastic agents, which are substances used to treat cancer by inhibiting cell growth and proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amelparib involves several key steps, typically starting from commercially available starting materials. The synthesis pathway may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of key intermediates through condensation reactions or cyclization processes.
  2. Functional Group Modifications: Subsequent steps usually entail functional group modifications such as amination or esterification to introduce necessary reactive sites.
  3. Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

The detailed synthetic route is proprietary and may vary among manufacturers, but it generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

Amelparib has a complex molecular structure characterized by a specific arrangement of atoms that allows it to effectively bind to its target enzyme.

  • Molecular Formula: C18_{18}H19_{19}N5_5O3_3
  • Molecular Weight: Approximately 357.37 g/mol
  • Structural Features: The structure includes a pyrimidine ring, which is crucial for its interaction with the poly(ADP-ribose) polymerase enzyme.

The three-dimensional conformation of Amelparib can be analyzed using computational chemistry tools, providing insights into its binding affinity and potential efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Amelparib undergoes various chemical reactions during its synthesis and metabolism:

  1. Enzymatic Reactions: In vivo, Amelparib is metabolized primarily by liver enzymes, where it may undergo oxidation or hydrolysis.
  2. Binding Interactions: The compound's mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with the active site of the poly(ADP-ribose) polymerase enzyme.

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of Amelparib in clinical settings.

Mechanism of Action

Process and Data

Amelparib's mechanism of action centers on its role as an inhibitor of poly(ADP-ribose) polymerase 1:

  • Inhibition of DNA Repair: By inhibiting this enzyme, Amelparib prevents the repair of single-strand breaks in DNA, leading to an accumulation of DNA damage.
  • Synthetic Lethality: This effect is particularly potent in cancer cells that already have compromised DNA repair pathways (e.g., BRCA-mutated tumors), resulting in increased susceptibility to cell death.

This mechanism underscores the therapeutic potential of Amelparib in treating specific types of cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stability can vary based on pH and temperature; thus, storage conditions must be optimized for efficacy.

Relevant data from stability studies indicate that Amelparib maintains its integrity under controlled conditions, which is essential for its use in clinical formulations.

Applications

Scientific Uses

Amelparib is primarily being explored for its applications in oncology:

  • Clinical Trials: It is currently undergoing various clinical trials aimed at evaluating its efficacy against breast cancer, ovarian cancer, and other malignancies characterized by DNA repair deficiencies.
  • Combination Therapies: Research is also focusing on its use in combination with other therapeutic agents to enhance treatment outcomes for patients with resistant forms of cancer.

Introduction to PARP Inhibition & Amelparib

Poly(ADP-Ribose) Polymerase (PARP) Enzymes in Cellular Homeostasis

Poly(ADP-ribose) polymerases (PARPs) constitute a family of 17 nuclear enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD⁺) onto target proteins—a post-translational modification termed PARylation. This reaction generates branched poly(ADP-ribose) (PAR) chains that serve as critical signaling molecules in cellular homeostasis [5] [10]. Among PARP family members, PARP1 accounts for >90% of cellular PARylation activity and functions as the primary DNA damage sensor. Upon detecting single-strand breaks (SSBs) through its N-terminal zinc finger domains, PARP1 undergoes conformational activation, leading to:

  • Auto-PARylation: Facilitates PARP1 release from DNA while creating a negatively charged recruitment platform [1] [5].
  • XRCC1 Recruitment: Scaffolds DNA repair complexes involving DNA ligase III and DNA polymerase β for base excision repair (BER) [5] [6].
  • Chromatin Remodeling: PARylation of histones (e.g., H1 and H2B) induces chromatin decondensation, granting DNA repair machinery access to damage sites [2] [5].

PARP2 shares structural and functional overlap with PARP1, particularly in SSB repair and XRCC1 recruitment. However, PARP1-deficient cells retain ~10% of PAR synthesis activity, attributable to PARP2 [1] [10]. PARP3 contributes to SSB repair but exhibits distinct activation kinetics. The tankyrases (PARP5a/5b) regulate telomere maintenance through TERF1 PARylation, while other PARPs (e.g., PARP4, 6–17) have roles in vesicular trafficking, mitosis, and immune signaling [10].

Table 1: Functional Classification of Key PARP Enzymes

PARP Family MemberPrimary Cellular FunctionsSubstrates/Targets
PARP1 (ARTD1)SSB repair, BER, chromatin remodeling, transcriptional regulationHistones, XRCC1, DNA-PK, p53
PARP2 (ARTD2)Backup for PARP1 in SSB repair, mitotic progressionTRF2, XRCC1
PARP3 (ARTD3)Mitotic spindle assembly, DSB repair via NHEJNuMA, histone H2B
Tankyrase 1 (PARP5a)Telomere elongation, Wnt signaling, GLUT4 vesicle traffickingTRF1, NuMA, IRAP, Axin
Tankyrase 2 (PARP5b)Redundant functions with Tankyrase 1TRF1, Axin

Physiologically, PARP1 hyperactivation under severe DNA damage induces parthanatos—a caspase-independent cell death pathway. This occurs via PAR-mediated mitochondrial permeability transition and apoptosis-inducing factor (AIF) release [6] [10]. PARP activity also correlates with mammalian longevity: Human leukocytes exhibit 5-fold higher PARP activity than rat cells, and centenarians show elevated PARP capacity compared to younger individuals [10].

Amelparib: Structural Classification as a Small-Molecule PARP1 Inhibitor

Amelparib (JPI-289 free base; CAS# 1227156-72-0) is a potent, water-soluble, orally active small-molecule inhibitor targeting the catalytic domain of PARP1. Its chemical designation is 10-ethoxy-8-[(morpholin-4-yl)methyl]-2,3,4,6-tetrahydrobenzo[h][1,6]naphthyridin-5(1H)-one with the empirical formula C₁₉H₂₅N₃O₃ (molecular weight: 343.42 g/mol) [4] [8] [9]. Amelparib binds the NAD⁺-binding cleft of PARP1 with high specificity, exhibiting an IC₅₀ of 18.5 nM for enzyme inhibition and 10.7 nM for cellular PAR formation suppression [4] [9]. Key structural features underpinning its activity include:

  • Benzonaphthyridinone Core: Mimics the nicotinamide moiety of NAD⁺, enabling competitive binding to the catalytic site [9].
  • Morpholinylmethyl Side Chain: Enhances water solubility and membrane permeability [8].
  • Ethoxy Group: Optimizes pharmacokinetic properties for CNS penetration [4].

Table 2: Structural-Activity Relationship of Amelparib

Structural ComponentRole in PARP1 InhibitionBiological Consequence
Benzonaphthyridinone scaffoldCompetes with NAD⁺ at catalytic domainPrevents PAR chain elongation
Morpholinylmethyl groupIncreases solubility and bioavailability; enables blood-brain barrier penetrationFacilitates IV/oral dosing; neuroprotective effects
Ethoxy substitutionStabilizes hydrophobic interactions within the PARP1 binding pocketEnhances binding affinity (Ki < 10 nM)

Amelparib induces PARP trapping—a mechanism where inhibited PARP1 remains bound to DNA SSBs, blocking replication fork progression. This leads to replication-associated double-strand breaks (DSBs) that require homologous recombination repair (HRR) for resolution [1] [5]. In BRCA-deficient cells lacking HRR capability, this results in synthetic lethality. Beyond oncology, Amelparib demonstrates neuroprotective potential in ischemic stroke models. Intravenous administration (10 mg/kg) reduced cerebral infarct volume by 53% in rats by suppressing hypoxia-induced PARP1 activation, HIF-1α accumulation, and caspase-3 cleavage [4] [9].

Historical Context of PARP Inhibitor Development

The PARP inhibitor timeline originated with the discovery of PARP enzymes in 1963, when Chambon et al. identified a nuclear enzyme synthesizing polyadenylic acid from nicotinamide mononucleotide [7] [10]. Key milestones include:

  • 1980: Identification of 3-aminobenzamide (3-AB) as the first PARP inhibitor. Demonstrated chemosensitization to DNA alkylators in vitro by inhibiting SSB repair [7].
  • 2005: Seminal studies established synthetic lethality between PARP inhibition and BRCA1/2 mutations, catalyzing clinical development [3].
  • 2009: Olaparib became the first PARP inhibitor to enter clinical trials for BRCA-mutated ovarian cancer [3] [7].
  • 2014: FDA approval of olaparib for advanced ovarian cancer validated PARP as a therapeutic target.
  • 2025: Next-generation PARP1-selective inhibitors (e.g., Amelparib) emerge to minimize hematological toxicity linked to PARP2 inhibition [1].

Early PARP inhibitors (e.g., olaparib, rucaparib, niraparib) targeted both PARP1 and PARP2. While clinically effective, their utility was limited by hematological toxicity (anemia, thrombocytopenia) attributable to PARP2 inhibition [1] [3]. This drove the development of PARP1-selective agents like Amelparib, which exhibits >100-fold selectivity for PARP1 over PARP2. Amelparib’s distinct chemical scaffold diverges from earlier inhibitors (e.g., olaparib’s phthalazinone core), enabling improved solubility and CNS penetration [4] [9]. Current research explores its application beyond oncology, including acute ischemic stroke, where PARP1 hyperactivation depletes NAD⁺/ATP pools [6] [9].

Properties

CAS Number

1227156-72-0

Product Name

Amelparib

IUPAC Name

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one

Molecular Formula

C19H25N3O3

Molecular Weight

343.42

InChI

InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23)

InChI Key

WBBZUHMHBSXBDT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

Amelparib; JPI-289; JPI 289; JPI289.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.